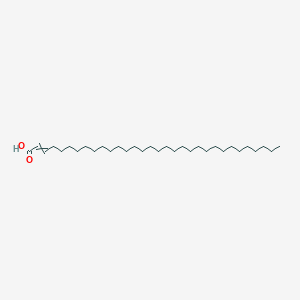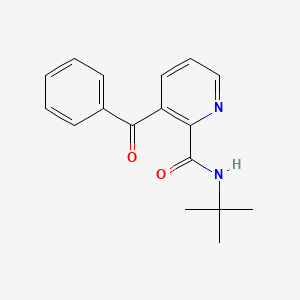
3-Benzoyl-N-tert-butylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyl-N-tert-butylpyridine-2-carboxamide is an organic compound with the molecular formula C18H20N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is known for its unique structural features, which include a benzoyl group attached to the pyridine ring and a tert-butyl group attached to the carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-N-tert-butylpyridine-2-carboxamide typically involves the following steps:
Formation of the Benzoyl Group: The benzoyl group can be introduced to the pyridine ring through a Friedel-Crafts acylation reaction. This involves the reaction of pyridine with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzoylated pyridine with tert-butylamine. This reaction is typically carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Benzoyl-N-tert-butylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Benzyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
3-Benzoyl-N-tert-butylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials with specific chemical properties, such as catalysts or ligands in coordination chemistry.
作用機序
The mechanism of action of 3-Benzoyl-N-tert-butylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and tert-butyl groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites, thereby influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
3-Benzoylpyridine: Lacks the tert-butyl and carboxamide groups, making it less bulky and potentially less selective in binding interactions.
N-tert-butylpyridine-2-carboxamide: Lacks the benzoyl group, which may reduce its ability to participate in certain chemical reactions.
Pyridine-2-carboxamide: A simpler structure without the benzoyl and tert-butyl groups, leading to different chemical properties and applications.
Uniqueness
3-Benzoyl-N-tert-butylpyridine-2-carboxamide is unique due to the combination of its benzoyl, tert-butyl, and carboxamide groups. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced binding affinity, making it valuable in various research and industrial applications.
特性
CAS番号 |
106240-80-6 |
|---|---|
分子式 |
C17H18N2O2 |
分子量 |
282.34 g/mol |
IUPAC名 |
3-benzoyl-N-tert-butylpyridine-2-carboxamide |
InChI |
InChI=1S/C17H18N2O2/c1-17(2,3)19-16(21)14-13(10-7-11-18-14)15(20)12-8-5-4-6-9-12/h4-11H,1-3H3,(H,19,21) |
InChIキー |
ORCKEKKEBLKNPP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)C1=C(C=CC=N1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


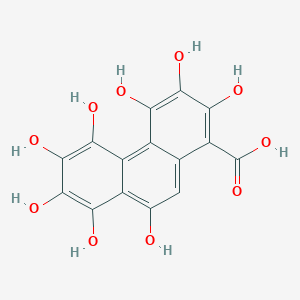
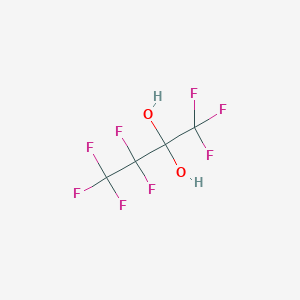
![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)

![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)

![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)

![2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B14322617.png)
![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)
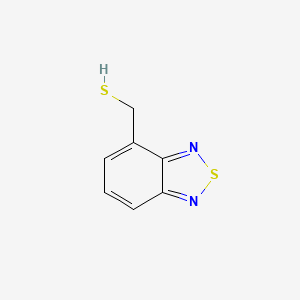
![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)

